molecular formula C13H30ClN B13760625 5-Butyl-5-nonanamine hydrochloride CAS No. 56065-38-4

5-Butyl-5-nonanamine hydrochloride

Cat. No.: B13760625
CAS No.: 56065-38-4
M. Wt: 235.84 g/mol
InChI Key: WIQQIFRABJJPBH-UHFFFAOYSA-N
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Description

5-Butyl-5-nonanamine hydrochloride is an organic compound with the molecular formula C13H30ClN. It is a derivative of nonanamine, where a butyl group is attached to the fifth carbon of the nonane chain. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-nonanamine hydrochloride can be achieved through the alkylation of 5-nonanamine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine group, followed by the addition of butyl bromide or butyl chloride to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-nonanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated amine derivatives.

Scientific Research Applications

5-Butyl-5-nonanamine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Butyl-5-nonanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-5-nonanol: An alcohol derivative with similar structural features but different functional groups.

    5-Butyl-5-nonanone: A ketone derivative with a carbonyl group instead of an amine group.

    5-Butyl-5-nonanoic acid: A carboxylic acid derivative with an acidic functional group.

Uniqueness

5-Butyl-5-nonanamine hydrochloride is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and interactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

56065-38-4

Molecular Formula

C13H30ClN

Molecular Weight

235.84 g/mol

IUPAC Name

5-butylnonan-5-ylazanium;chloride

InChI

InChI=1S/C13H29N.ClH/c1-4-7-10-13(14,11-8-5-2)12-9-6-3;/h4-12,14H2,1-3H3;1H

InChI Key

WIQQIFRABJJPBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CCCC)[NH3+].[Cl-]

Origin of Product

United States

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